molecular formula C6H8BClN2O4S B8368696 {6-Chloro-5-[(methylsulfonyl)amino]-3-pyridinyl}boronic acid

{6-Chloro-5-[(methylsulfonyl)amino]-3-pyridinyl}boronic acid

Cat. No. B8368696
M. Wt: 250.47 g/mol
InChI Key: VAVZENRIGHHKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163743B2

Procedure details

N-(5-Bromo-2-chloro-3-pyridinyl)methanesulfonamide (1 g), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (0.98 g), potassium acetate (1.03 g) and Pd(dppf)Cl2 (0.256 g) were weighed to a 10-20 ml microwave vial and 1,4-dioxane (10 ml) was added. The reaction was heated at 80° C. for a total of 2 h in the microwave. Further 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (0.489 g), potassium acetate (0.516 g) and Pd(dppf)Cl2 (0.128 g) were added and the reaction was heated at 90° C. for a total of 1.5 h in the microwave. The reaction was filtered through a hydrophobic frit then evaporated to dryness. The residue was purified on the ISCO companion using an 80 g silica cartridge, and a gradient of 2-8% methanol in DCM (containing 1% ammonia) over 25 mins. Pure fractions were combined and evaporated to dryness, then dried on the vacuum line to give title compound (439 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Three
Quantity
0.489 g
Type
reactant
Reaction Step Four
Quantity
0.516 g
Type
reactant
Reaction Step Four
Quantity
0.128 g
Type
catalyst
Reaction Step Four
Quantity
0.256 g
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])[C:5]([Cl:8])=[N:6][CH:7]=1.CC1(C)C(C)(C)[O:18][B:17](B2OC(C)(C)C(C)(C)O2)[O:16]1.C([O-])(=O)C.[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O1CCOCC1>[Cl:8][C:5]1[N:6]=[CH:7][C:2]([B:17]([OH:18])[OH:16])=[CH:3][C:4]=1[NH:9][S:10]([CH3:13])(=[O:12])=[O:11] |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)NS(=O)(=O)C
Step Two
Name
Quantity
0.98 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Step Three
Name
Quantity
1.03 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
0.489 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Name
Quantity
0.516 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.128 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Five
Name
Quantity
0.256 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 90° C. for a total of 1.5 h in the microwave
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a hydrophobic frit
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified on the ISCO companion
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried on the vacuum line

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
ClC1=C(C=C(C=N1)B(O)O)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 439 mg
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.